2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol 2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15839726
InChI: InChI=1S/C10H13NO2/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,8-9,12H,5-6,11H2
SMILES:
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol

2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol

CAS No.:

Cat. No.: VC15839726

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol -

Specification

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name 2-amino-1-(2,3-dihydro-1-benzofuran-3-yl)ethanol
Standard InChI InChI=1S/C10H13NO2/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,8-9,12H,5-6,11H2
Standard InChI Key CSQRMTNUWYLAQQ-UHFFFAOYSA-N
Canonical SMILES C1C(C2=CC=CC=C2O1)C(CN)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereoelectronic Features

The compound features a 2,3-dihydrobenzofuran scaffold fused to an ethanolamine side chain. The benzofuran moiety consists of a benzene ring fused to a tetrahydrofuran ring, with saturation at the 2,3-positions. The ethanolamine group (-CH(NH₂)CH₂OH) at the 3-position introduces hydrogen-bonding capacity and chiral centers. Key molecular parameters include:

PropertyValue
Molecular formulaC₁₀H₁₃NO₂
Molecular weight179.22 g/mol
Hydrogen bond donors3 (2 -OH, 1 -NH₂)
Hydrogen bond acceptors3 (2 ether O, 1 -OH)

The InChIKey (ILCAFIWIUYIZRW-UHFFFAOYSA-N) and SMILES (C1C(OC2=CC=CC=C21)C(CN)O) notations confirm the 3-yl substitution, distinguishing it from the 2-yl isomer.

Conformational Analysis

Density functional theory (DFT) simulations of analogous dihydrobenzofurans predict that the tetrahydrofuran ring adopts an envelope conformation, minimizing steric strain . The ethanolamine side chain likely engages in intramolecular hydrogen bonding with the furan oxygen, stabilizing specific rotamers. This interaction may influence reactivity, as seen in spiro-isobenzofuran systems where hydrogen bonding directs regioselectivity .

Hypothetical Synthesis Pathways

Retrosynthetic Analysis

Two viable routes emerge from literature on benzofuran functionalization:

Route A: Nucleophilic Ring-Opening

  • Precursor: 3-Bromo-2,3-dihydrobenzofuran (synthesized via bromination of dihydrobenzofuran )

  • Amination: Treatment with aqueous ammonia under SN2 conditions

  • Oxidation: Selective oxidation of the resulting amine to ethanolamine using TEMPO/NaClO

Route B: Reductive Amination

  • Keto Intermediate: 2,3-Dihydrobenzofuran-3-carbaldehyde

  • Condensation: Reaction with ethanolamine in the presence of NaBH₃CN

  • Purification: Chromatographic separation of diastereomers

Comparative analysis of analogous syntheses suggests Route B offers better stereocontrol, with reported yields exceeding 70% for similar reductive aminations .

Physicochemical Properties

Solubility and Partitioning

Predicted properties using the EPI Suite™:

ParameterValue
LogP (octanol-water)0.89 ± 0.3
Water solubility12.7 g/L
pKa (amine)9.2

The compound exhibits amphiphilic character, enabling membrane permeability while retaining water solubility—a trait exploited in prodrug designs of benzofuran antivirals.

Spectroscopic Fingerprints

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 6.85–7.25 (m, 4H, aromatic)

  • δ 4.12 (t, J=8.4 Hz, 1H, furan CH)

  • δ 3.72 (m, 2H, CH₂OH)

  • δ 2.91 (m, 1H, CHNH₂)

IR (KBr):

  • 3350 cm⁻¹ (O-H/N-H stretch)

  • 1605 cm⁻¹ (C=C aromatic)

  • 1090 cm⁻¹ (C-O-C furan)

Challenges and Research Gaps

Stereochemical Complexity

The compound contains two chiral centers (C1 and C3 of the ethanolamine), leading to four possible stereoisomers. Current literature lacks enantioselective synthesis protocols, complicating pharmacological profiling .

Metabolic Stability

In vitro microsomal studies of similar benzofurans show rapid Phase II glucuronidation (t₁/₂ = 23 min), necessitating prodrug strategies for therapeutic use.

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